Diethyl pyridine-3,4-dicarboxylate

Description

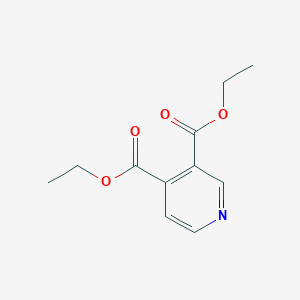

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl pyridine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-7-9(8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOSRDUNOOIMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350251 | |

| Record name | diethyl pyridine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678-52-0 | |

| Record name | diethyl pyridine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3,4-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl pyridine-3,4-dicarboxylate structural formula

An In-Depth Technical Guide to Diethyl Pyyridine-3,4-Dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diethyl pyridine-3,4-dicarboxylate (also known as cinchomeronic ester), a versatile heterocyclic compound. It serves as a crucial building block in the synthesis of novel materials and as a scaffold for potential therapeutic agents. This document details its chemical structure, physical properties, experimental protocols for its synthesis and derivatization, and its applications in materials science and drug discovery.

Chemical Structure and Identification

This compound is a pyridine ring substituted with two ethyl ester groups at the 3 and 4 positions.

Structural Formula:

Caption: 2D structure of this compound.

Chemical Identifiers:

-

IUPAC Name: this compound

-

Synonyms: Cinchomeronic ester, Diethyl 3,4-pyridinedicarboxylate, Pyridine-3,4-dicarboxylic acid diethyl ester[1][2][3][4]

-

CAS Number: 1678-52-0[2]

-

Molecular Formula: C₁₁H₁₃NO₄[2]

-

Molecular Weight: 223.23 g/mol [3]

-

SMILES: CCOC(=O)c1ccncc1C(=O)OCC[1]

-

InChI Key: SIOSRDUNOOIMCE-UHFFFAOYSA-N[2]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized below. These properties are essential for designing experimental conditions, predicting solubility, and understanding its behavior in various systems.

| Property | Value | Unit | Source(s) |

| Physical State | Liquid | - | [3] |

| Appearance | Clear colorless to yellow | - | [5] |

| Density | 1.145 (@ 25 °C) | g/mL | [3] |

| Boiling Point | 172 (@ 21 mmHg) | °C | [3] |

| Flash Point | 113 (closed cup) | °C | [3] |

| Refractive Index (n20/D) | 1.496 | - | [3] |

| Water Solubility (log₁₀WS) | -2.56 | mol/L (calculated) | [1] |

| Octanol/Water Partition Coefficient (logP) | 1.435 | - (calculated) | [1] |

| McGowan's Characteristic Volume (McVol) | 166.950 | ml/mol (calculated) | [1] |

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from pyridine-3,4-dicarboxylic acid (cinchomeronic acid).

Materials:

-

Pyridine-3,4-dicarboxylic acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Benzene or Toluene

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend pyridine-3,4-dicarboxylic acid (1 equivalent) in absolute ethanol (3-5 volumes).

-

Acid Catalysis: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by TLC or LC-MS and can take several hours (e.g., 16 hours) to reach completion. To drive the equilibrium, a Dean-Stark trap can be used with a solvent like toluene to remove the water formed during the reaction.

-

Workup - Neutralization: After cooling to room temperature, pour the reaction mixture into a larger beaker containing ice-water. Carefully neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography if necessary.

Protocol 2: Hydrolysis to Pyridine-3,4-dicarboxylic Acid

This protocol outlines the basic hydrolysis of the diethyl ester back to its corresponding dicarboxylic acid, a common precursor for further functionalization.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Stir plate, round-bottom flask, pH paper/meter

Procedure:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of THF/water or MeOH/water.

-

Saponification: Add an excess of NaOH or LiOH (2.2-3 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC, showing consumption of the starting material).

-

Workup - Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring to acidify the solution to a pH of ~2-3. The dicarboxylic acid product should precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water and dry under vacuum to yield pure pyridine-3,4-dicarboxylic acid.

Applications and Synthetic Utility

This compound is a valuable intermediate in both materials science and medicinal chemistry. Its pyridine core and reactive ester groups allow for diverse chemical transformations.

A. Bio-based Polymer Synthesis

The compound is a key monomer for creating sustainable, bio-based aromatic-aliphatic polyesters. This positions it as a renewable alternative to petroleum-derived monomers like diethyl terephthalate. The pyridine nitrogen in the polymer backbone can influence material properties such as rigidity and thermal stability.

Caption: Workflow for enzymatic synthesis of bio-based polyesters.

B. Intermediate for Drug Discovery and Organic Synthesis

The pyridine dicarboxylate scaffold is a versatile starting point for developing new therapeutic agents and complex organic molecules. The ester groups can be readily converted into other functionalities like acids, amides, and alcohols, providing access to a wide range of derivatives for pharmacological screening or further synthesis.

Caption: Synthetic utility and derivatization of the core molecule.

References

An In-depth Technical Guide to the Physical Properties of Cinchomeronic Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of cinchomeronic acid and its corresponding esters, with a primary focus on the diethyl and dimethyl esters. Cinchomeronic acid, also known as pyridine-3,4-dicarboxylic acid, and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds and functional materials. A thorough understanding of their physical properties is crucial for their application in drug design, formulation, and materials science.

Core Physical Properties

The physical characteristics of cinchomeronic acid and its esters are fundamental to their handling, processing, and behavior in various chemical and biological systems. The following tables summarize the key physical properties for cinchomeronic acid, diethyl cinchomeronate, and dimethyl cinchomeronate, compiled from various sources.

Data Presentation

Table 1: Physical Properties of Cinchomeronic Acid (Pyridine-3,4-dicarboxylic Acid)

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₄ | [1][2] |

| Molecular Weight | 167.12 g/mol | [1][3] |

| Appearance | White to slightly beige crystalline powder | [1][4] |

| Melting Point | 256 °C (decomposes) | [1][3] |

| Boiling Point | 528.8 °C at 760 mmHg | [1] |

| Density | ~1.6 g/cm³ | [1] |

| Solubility | Sparingly soluble in hot alcohol, ether, and benzene. Insoluble in chloroform. | [3] |

Table 2: Physical Properties of Diethyl Cinchomeronate (Diethyl Pyridine-3,4-dicarboxylate)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | [5][6] |

| Molecular Weight | 223.23 g/mol | [5] |

| Appearance | Liquid | [5] |

| Boiling Point | 172 °C at 21 mmHg | [5] |

| Density | 1.145 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.496 | [5] |

| logP (Octanol/Water Partition Coefficient) | 1.435 (Calculated) | [7] |

| Water Solubility (log10WS in mol/L) | -2.56 (Calculated) | [7] |

Table 3: Physical Properties of Dimethyl Cinchomeronate (Dimethyl Pyridine-3,4-dicarboxylate)

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [8] |

| Molecular Weight | 195.17 g/mol | [3][8] |

| Appearance | Crystals | [3] |

| Melting Point | 141 °C | [3] |

| Boiling Point | 244.7 °C at 760 mmHg | [9] |

| Density | 1.231 g/cm³ | [9] |

Experimental Protocols

The determination of the physical properties outlined above requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (for solid compounds like Cinchomeronic Acid and Dimethyl Cinchomeronate)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.

-

-

Heating: The apparatus is heated gently and steadily. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A pure compound will typically have a sharp melting range of 1-2 °C.

Boiling Point Determination (for liquid compounds like Diethyl Cinchomeronate)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure (Siwoloboff's Method):

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with oil).

-

Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.

-

Observation: Continue heating until a steady stream of bubbles emerges from the capillary tube. At this point, remove the heat and allow the apparatus to cool slowly.

-

Recording: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Density Determination (for liquid compounds)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Pycnometer Calibration: The clean, dry pycnometer is weighed empty on an analytical balance.

-

Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Equilibration: The filled pycnometer is placed in a constant temperature water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

-

Weighing: The pycnometer is removed from the bath, dried thoroughly, and weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Determination (for liquid compounds)

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lint-free tissue

Procedure:

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Temperature Control: The prisms of the refractometer are connected to a constant temperature water bath set to the desired temperature (e.g., 20 °C).

-

Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism using a clean dropper.

-

Measurement: The prisms are closed, and the light source is adjusted. The eyepiece is used to bring the dividing line between the light and dark fields into sharp focus. The compensator is adjusted to eliminate any color fringes.

-

Reading: The refractive index is read directly from the instrument's scale.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the determination of the physical properties of a cinchomeronic ester.

Caption: Experimental workflow for physical property determination of cinchomeronic esters.

References

- 1. echemi.com [echemi.com]

- 2. CAS 490-11-9: Cinchomeronic acid | CymitQuimica [cymitquimica.com]

- 3. Cinchomeronic Acid [drugfuture.com]

- 4. nbinno.com [nbinno.com]

- 5. Diethyl 3,4-pyridinedicarboxylate 97 1678-52-0 [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 1678-52-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Dimethyl 3,4-pyridinedicarboxylate | C9H9NO4 | CID 596231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethyl Pyridine-3,4-dicarboxylate price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

An In-depth Technical Guide to Diethyl 3,4-pyridinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 3,4-pyridinedicarboxylate (CAS No. 1678-52-0), a pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities. Particular emphasis is placed on its emerging role as a modulator of prolyl-4-hydroxylase and as a precursor to Retinoid-related Orphan Receptor Gamma (RORγ) inhibitors, highlighting its potential in the development of novel therapeutics.

Chemical and Physical Properties

Diethyl 3,4-pyridinedicarboxylate, also known as cinchomeronic ester, is a diester derivative of pyridine-3,4-dicarboxylic acid. It is a liquid at room temperature with a high boiling point and is soluble in organic solvents.

| Property | Value | Reference |

| CAS Number | 1678-52-0 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 172 °C at 21 mmHg | [1] |

| Density | 1.145 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.496 | [1] |

| Flash Point | 113 °C (closed cup) | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of Diethyl 3,4-pyridinedicarboxylate in CDCl₃ exhibits characteristic signals for the pyridine ring protons and the ethyl ester groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.04 | s | 1H | H-2 (Pyridine ring) |

| 8.79 | d, J = 5.2 Hz | 1H | H-6 (Pyridine ring) |

| 7.47 | d, J = 5.2 Hz | 1H | H-5 (Pyridine ring) |

| 4.41 - 4.35 | m | 4H | -OCH₂CH₃ |

| 1.38 - 1.34 | m | 6H | -OCH₂CH₃ |

Note: The assignments are based on literature data and may require experimental verification.

¹³C NMR Spectroscopy, FT-IR Spectroscopy, and Mass Spectrometry

Synthesis of Diethyl 3,4-pyridinedicarboxylate

The most common method for the synthesis of Diethyl 3,4-pyridinedicarboxylate is the Fischer esterification of 3,4-pyridinedicarboxylic acid.

Experimental Protocol: Fischer Esterification

Materials:

-

3,4-Pyridinedicarboxylic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4-pyridinedicarboxylic acid (1 equivalent) in anhydrous ethanol, slowly add concentrated sulfuric acid (catalytic amount).

-

Heat the reaction mixture to reflux for an extended period (e.g., 2 days) to ensure complete diesterification.

-

After cooling the reaction mixture to room temperature, remove the excess ethanol by distillation under reduced pressure.

-

Dissolve the resulting oily residue in ethyl acetate and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to obtain pure Diethyl 3,4-pyridinedicarboxylate.

Caption: Fischer Esterification of 3,4-Pyridinedicarboxylic Acid.

Biological Activity and Applications in Drug Development

Diethyl 3,4-pyridinedicarboxylate and its derivatives have garnered attention for their potential therapeutic applications, primarily as enzyme inhibitors and receptor modulators.

Inhibition of Prolyl-4-Hydroxylase

Pyridinedicarboxylic acids and their esters are known inhibitors of prolyl-4-hydroxylase (P4H), an enzyme crucial for collagen biosynthesis.[2][3] The overproduction of collagen is a hallmark of fibrotic diseases and certain cancers.[2] The diethyl ester form of these inhibitors is thought to act as a pro-drug, facilitating cell permeability, with intracellular hydrolysis releasing the active dicarboxylic acid that inhibits the enzyme.[2] While the 2,4- and 2,5-isomers have been more extensively studied, the 3,4-isomer is also a potential candidate for the development of antifibrotic agents.[2]

The inhibition of P4H by pyridinedicarboxylates is believed to occur through competition with the co-substrate, α-ketoglutarate, at the enzyme's active site.[2]

Caption: Proposed Mechanism of Prolyl-4-Hydroxylase Inhibition.

Precursor for RORγ Inhibitors

Diethyl 3,4-pyridinedicarboxylate has been utilized as a starting material for the synthesis of Retinoid-related Orphan Receptor Gamma (RORγ) inhibitors. RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[4] Therefore, inhibitors of RORγ are being actively pursued as potential therapeutics for these conditions.

The synthesis of RORγ inhibitors from Diethyl 3,4-pyridinedicarboxylate typically involves multi-step chemical transformations to construct more complex molecules that can bind to the ligand-binding domain of the receptor.

Caption: Logical Pathway from Precursor to Therapeutic Target.

Conclusion

Diethyl 3,4-pyridinedicarboxylate is a versatile chemical intermediate with significant potential in drug discovery and development. Its role as a precursor for RORγ inhibitors and its potential as a prolyl-4-hydroxylase inhibitor make it a valuable scaffold for the design of novel therapeutics for autoimmune diseases and fibrotic conditions. Further research is warranted to fully elucidate its biological activities and to develop more efficient and diverse synthetic routes to its derivatives. This guide provides a foundational resource for researchers embarking on studies involving this promising compound.

References

An In-depth Technical Guide to the Synthesis of Cinchomeronic Acid Diethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cinchomeronic acid diethyl ester, also known as diethyl 3,4-pyridinedicarboxylate. This document details the prevalent synthetic methodology, experimental protocols, and key data points to support researchers in the fields of medicinal chemistry, materials science, and organic synthesis. Cinchomeronic acid and its derivatives are valuable building blocks in the development of novel pharmaceuticals and functional materials.

Introduction

Cinchomeronic acid diethyl ester is a pyridine derivative with two ethyl ester functionalities at the 3 and 4 positions of the pyridine ring. The presence of the nitrogen atom and the ester groups makes it a versatile intermediate for a variety of chemical transformations, including hydrolysis, amidation, and reduction.[1] This allows for the synthesis of a diverse range of more complex molecules.

Synthetic Route: Fischer-Speier Esterification

The most common and direct method for the synthesis of cinchomeronic acid diethyl ester is the Fischer-Speier esterification of cinchomeronic acid (pyridine-3,4-dicarboxylic acid). This classic reaction involves the treatment of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[2][3][4][5] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water formed during the reaction is often removed.[3][5]

The overall reaction is as follows:

Caption: Fischer-Speier esterification of cinchomeronic acid.

Experimental Protocol

Materials:

-

Cinchomeronic acid (Pyridine-3,4-dicarboxylic acid)

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Benzene (for azeotropic removal of water, optional)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend cinchomeronic acid in an excess of absolute ethanol.

-

Acid Addition: Slowly add concentrated sulfuric acid to the suspension with cooling. An exothermic reaction will occur.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 16 hours, as in the case of the 2,5-isomer) to ensure complete esterification.[6]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a large volume of ice-water.

-

Carefully neutralize the acidic solution by adding solid sodium bicarbonate in portions until the effervescence ceases.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ester by vacuum distillation. Physical properties for the pure product are provided in the table below.

-

Data Presentation

The following table summarizes the key quantitative data for cinchomeronic acid diethyl ester.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | |

| Molecular Weight | 223.23 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 172 °C at 21 mmHg | |

| Density | 1.145 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.496 |

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of cinchomeronic acid diethyl ester.

Caption: Workflow for the synthesis of cinchomeronic acid diethyl ester.

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

The esterification reaction is exothermic, especially during the addition of sulfuric acid. Proper cooling and slow addition are crucial.

-

Organic solvents such as ethanol, ethyl acetate, diethyl ether, and hexane are flammable and should be handled away from ignition sources.

-

Vacuum distillation should be performed with appropriate glassware and a safety screen.

This guide provides a foundational understanding and a practical framework for the synthesis of cinchomeronic acid diethyl ester. Researchers are encouraged to consult additional safety data sheets and laboratory safety protocols before undertaking this procedure.

References

- 1. Diethyl Pyridine-3,4-dicarboxylate|Research Chemical [benchchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. athabascau.ca [athabascau.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Esterification - Sciencemadness Wiki [sciencemadness.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Basic Chemical Reactivity of Diethyl Pyridine-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-3,4-dicarboxylate is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its pyridine core, substituted with two reactive ethyl ester functionalities at the 3- and 4-positions, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its core chemical reactivity, focusing on key reactions such as hydrolysis, amidation, reduction, and cyclization. The information presented herein is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, providing detailed experimental protocols and quantitative data where available.

Core Reactivity of the Ester Functionalities

The primary sites of reactivity in this compound are the two ethyl ester groups. These can readily undergo nucleophilic acyl substitution and reduction, providing access to a wide array of derivatives.

Hydrolysis to Pyridine-3,4-dicarboxylic Acid

The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, also known as cinchomeronic acid, is a fundamental transformation. This diacid is a valuable precursor for the synthesis of pharmaceuticals and coordination polymers. The reaction is typically carried out under basic conditions (saponification) followed by acidification.

Table 1: Quantitative Data for Hydrolysis of this compound (Adapted Protocol)

| Parameter | Value | Reference |

| Reactant | This compound | N/A |

| Reagent | Sodium Hydroxide (NaOH) | [1] |

| Solvent | Methanol/Water | [1] |

| Reaction Temperature | Reflux (approx. 65-70 °C) | [1] |

| Reaction Time | 4 hours | [1] |

| Product | Pyridine-3,4-dicarboxylic acid | N/A |

| Theoretical Yield | ~98% | [1] |

| Typical Purity | >95% | [1] |

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from the hydrolysis of diethyl 2,5-pyridinedicarboxylate and is expected to yield pyridine-3,4-dicarboxylic acid.[1]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound in a mixture of methanol and a 30% aqueous solution of sodium hydroxide. A typical ratio is 1:3:2 (ester:methanol:NaOH solution, by volume).

-

Heat the mixture to reflux with vigorous stirring for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Cool the aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid to a pH of approximately 2-3.

-

A white precipitate of pyridine-3,4-dicarboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Amidation to Pyridine-3,4-dicarboxamides

The ester groups can be converted to amides through reaction with ammonia or primary/secondary amines. This reaction typically requires a two-step process involving initial hydrolysis to the dicarboxylic acid followed by activation and reaction with the amine. A one-pot procedure directly from the diester is less common but can be achieved under specific conditions.

Table 2: Quantitative Data for a Two-Step Amidation Protocol (Representative)

| Parameter | Step 1: Hydrolysis | Step 2: Amidation |

| Starting Material | This compound | Pyridine-3,4-dicarboxylic acid |

| Reagents | NaOH, HCl | Thionyl chloride (SOCl₂), Amine (e.g., NH₃, RNH₂) |

| Solvent | Methanol/Water | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux | 0 °C to Room Temperature |

| Product | Pyridine-3,4-dicarboxylic acid | Pyridine-3,4-dicarboxamide |

| Typical Yield | High | Moderate to High |

Experimental Protocol: Two-Step Synthesis of Pyridine-3,4-dicarboxamide

Step 1: Hydrolysis

-

Follow the protocol for the hydrolysis of this compound as described in section 2.1.

Step 2: Amidation via the Acyl Chloride

-

Suspend the dry pyridine-3,4-dicarboxylic acid in an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture for 2-3 hours until the solid has dissolved and gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude pyridine-3,4-dicarbonyl dichloride.

-

Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane or tetrahydrofuran and cool to 0 °C in an ice bath.

-

Slowly add a solution of the desired amine (e.g., aqueous ammonia for the primary diamide, or a primary/secondary amine for substituted amides) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The reaction mixture can be worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reduction to Pyridine-3,4-dimethanol

The ester groups can be reduced to the corresponding primary alcohols, yielding pyridine-3,4-dimethanol, a useful synthon for further elaboration. Strong reducing agents such as lithium aluminum hydride (LAH) are typically employed for this transformation.

Table 3: Quantitative Data for Reduction of this compound (General Protocol)

| Parameter | Value | Reference |

| Reactant | This compound | N/A |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [2] |

| Solvent | Dry Tetrahydrofuran (THF) | [2] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Product | Pyridine-3,4-dimethanol | [2] |

| Typical Yield | High | N/A |

Experimental Protocol: Reduction of this compound with LiAlH₄

This is a general procedure for the reduction of esters to alcohols and should be applicable to this compound.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir plate

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in dry THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1 equivalent) in dry THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting mixture until a white precipitate of aluminum salts forms.

-

Filter the solid and wash it thoroughly with THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine-3,4-dimethanol. The product can be purified by recrystallization or column chromatography.

References

Spectroscopic Profile of Diethyl Pyridine-3,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl pyridine-3,4-dicarboxylate (CAS No: 1678-52-0), a heterocyclic organic compound with applications in materials science and as a versatile synthetic intermediate.[1] This document compiles available spectroscopic data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. This data is essential for the structural elucidation and characterization of the compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | |

| Molecular Weight | 223.23 g/mol | |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 172 °C at 21 mmHg | |

| Density | 1.145 g/mL at 25 °C | |

| Refractive Index | 1.496 (n20/D) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are detailed below.

¹H NMR (Proton NMR) Data (Predicted) [1]

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine Ring H | δ 7.2-9.0 | Multiplet | 3H |

| -OCH₂- (Ethyl) | ~δ 4.4 | Quartet | 4H |

| -CH₃ (Ethyl) | ~δ 1.4 | Triplet | 6H |

¹³C NMR (Carbon NMR) Data (Predicted) [1]

| Carbon Atoms | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~δ 165 |

| Pyridine Ring C | δ 120-155 |

| -OCH₂- (Ethyl) | ~δ 61 |

| -CH₃ (Ethyl) | ~δ 14 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands [1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1700 | Strong |

| C-O Stretch (Ester) | 1300-1000 | Strong |

| C=C, C=N Stretch (Pyridine Ring) | 1600-1400 | Medium-Weak |

| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 223 | Molecular Ion (M⁺) |

| 178 | [M - OCH₂CH₃]⁺ |

| 150 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that can be adapted for the analysis of this compound.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz

-

Pulse Sequence: Standard single-pulse experiment

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration)

-

Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, due to the low natural abundance of ¹³C)

-

Spectral Width: 0-220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film.

-

Mount the sandwiched plates in the spectrometer's sample holder.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

Direct Infusion: Introduce the liquid sample directly into the ion source via a heated probe.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC, which separates the compound before it enters the mass spectrometer.

Instrument Parameters (EI-MS):

-

Ionization Energy: 70 eV

-

Source Temperature: 150-250 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 1-2 scans/second

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, comparison with authenticated reference spectra is recommended.

References

Navigating the Research Landscape of Diethyl 3,4-Pyridinedicarboxylate: A Technical Guide

For Immediate Release

A comprehensive technical guide on diethyl 3,4-pyridinedicarboxylate (CAS No. 1678-52-0), a versatile heterocyclic compound, is now available for researchers, scientists, and professionals in drug development. This guide consolidates information on its commercial availability, key synthetic protocols, and its significant role as a precursor in the development of therapeutic agents, particularly RORγ inhibitors for autoimmune diseases, and its application in polymer chemistry.

Commercial Availability

Diethyl 3,4-pyridinedicarboxylate is commercially available from several chemical suppliers. The compound, also known by its synonym Cinchomeronic ester, is typically offered at a purity of 97% or higher. Researchers can source this liquid chemical from major suppliers such as Sigma-Aldrich and Dayang Chem (Hangzhou) Co., Ltd.[1]

For procurement purposes, the following quantitative data has been compiled from various suppliers:

| Supplier | CAS Number | Purity | Physical Form | Additional Notes |

| Sigma-Aldrich | 1678-52-0 | 97% | Liquid | Also known as Cinchomeronic ester. |

| Dayang Chem (Hangzhou) Co., Ltd. | 1678-52-0 | 97% (typical) | Not specified | A manufactory based in China. |

| Shandong Mopai Biotechnology Co., LTD | 1678-52-0 | 99% | Not specified | - |

| P&S Chemicals | 1678-52-0 | Not specified | Not specified | Provides IUPAC name and other synonyms.[2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of diethyl 3,4-pyridinedicarboxylate is through the esterification of 3,4-pyridinedicarboxylic acid. A detailed experimental protocol for this transformation is outlined below.

Protocol 1: Esterification of 3,4-Pyridinedicarboxylic Acid

This protocol describes the synthesis of diethyl 3,4-pyridinedicarboxylate via Fischer esterification.

Materials:

-

3,4-Pyridinedicarboxylic acid

-

Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Ammonium hydroxide (NH₄OH) aqueous solution

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a suitable reaction vessel, dissolve 10.0 g (59.8 mmol) of 3,4-pyridinedicarboxylic acid in ethanol.

-

Slowly add 12 mL of concentrated sulfuric acid to the ethanol solution.

-

Heat the mixture to reflux and maintain for 48 hours.

-

After cooling the reaction mixture to room temperature, distill off the excess ethanol.

-

Dissolve the resulting oily mixture in ethyl acetate.

-

Neutralize the solution with an aqueous solution of ammonium hydroxide.

-

Dry the organic layer over sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mobile phase of ethyl acetate:hexane (1:3).[3]

Expected Yield: 9.0 g (67%)[3]

Characterization (¹H NMR):

-

(400 MHz, CDCl₃, 298 K): δ 9.04 (s, 1H), 8.79 (d, JHH = 5.2 Hz, 1H), 7.47 (d, JHH = 5.2 Hz, 1H), 4.41 - 4.35 (m, 4H), 1.38 - 1.34 (m, 6H).[3]

Experimental Workflow for Esterification

Applications in Drug Discovery: RORγ Inhibitors

A significant application of diethyl 3,4-pyridinedicarboxylate is its use as a key intermediate in the synthesis of Retinoic acid-related Orphan Receptor gamma (RORγ) inhibitors.[3] RORγ is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune diseases.[4][5] By inhibiting RORγ, the pro-inflammatory cascade driven by Th17 cells and their cytokines, such as IL-17, can be suppressed.[5][6] This makes RORγ an attractive therapeutic target for conditions like rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis.[3]

The RORγ Signaling Pathway and Inhibition

The RORγ signaling pathway is integral to the inflammatory response mediated by Th17 cells. RORγ, upon activation, binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines like IL-17A and IL-17F. RORγ inhibitors, synthesized from precursors such as diethyl 3,4-pyridinedicarboxylate, function by binding to the ligand-binding domain of the RORγ receptor. This binding event prevents the recruitment of co-activators necessary for transcriptional activation, thereby blocking the expression of pro-inflammatory genes.

Simplified RORγ Signaling Pathway and Point of Inhibition

References

- 1. DIETHYL 3 4-PYRIDINEDICARBOXYLATE 97, CasNo.1678-52-0 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the transcription factor ROR-γ reduces pathogenic Th17 Cells in acetylcholine receptor antibody positive myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridine-3,4-dicarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pyridine-3,4-dicarboxylic acid esters, covering their synthesis, chemical properties, and significant applications in medicinal chemistry and materials science.

Introduction to Pyridine-3,4-dicarboxylic Acid and its Esters

Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, is an organic compound with the chemical formula C₇H₅NO₄.[1] It is one of six isomers of pyridinedicarboxylic acid, which are derivatives of pyridine with two carboxyl groups.[1] The esters of pyridine-3,4-dicarboxylic acid are a class of compounds where the hydrogen atoms of the carboxylic acid groups are replaced by alkyl or aryl groups. These esters are valuable intermediates in the synthesis of a wide range of fine chemicals, including complex heterocyclic compounds, specialty polymers, and advanced materials.[2]

The unique chemical structure of pyridine-3,4-dicarboxylic acid and its esters, featuring a pyridine ring, imparts specific biological activities, making them important scaffolds in drug discovery.[3][4] Pyridine derivatives are found in numerous FDA-approved drugs and are investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[5][6][7][8]

Physicochemical Properties and Synthesis

Pyridine-3,4-dicarboxylic acid is a white to off-white solid that is slightly soluble in water.[9] It is a stable compound under normal conditions and is acidic due to the presence of two carboxylic acid groups.[9]

Table 1: Physicochemical Properties of Pyridine-3,4-dicarboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₄ | [3] |

| Molar Mass | 167.12 g/mol | [1][9] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 262-270 °C (decomposes) | [9] |

| Density | ~1.55 g/cm³ | [9] |

| pKa1 | 3.23 | [9] |

| pKa2 | 4.94 | [9] |

| Solubility in Water | Slightly soluble (2.34 g/L) | [3][9] |

Synthesis of Pyridine-3,4-dicarboxylic Acid and its Esters

The synthesis of pyridine-3,4-dicarboxylic acid can be achieved through the oxidation of isoquinoline. A common laboratory-scale synthesis involves the use of an oxidizing agent in an acidic medium.

The esterification of pyridine-3,4-dicarboxylic acid to its corresponding esters is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid.[10] The reaction mixture is usually heated to drive the reaction to completion.

Applications in Drug Development and Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and participate in π-π stacking interactions with biological targets.[5] Pyridine carboxylic acid derivatives have been extensively studied and have led to the development of numerous drugs for various diseases, including tuberculosis, cancer, diabetes, and HIV/AIDS.[5][11]

Enzyme Inhibition

Pyridine-based molecules are known to be effective enzyme inhibitors.[6] The nitrogen atom in the pyridine ring and the carboxylic acid groups can coordinate with metal ions in the active sites of enzymes, leading to their inhibition.[5] This property makes pyridine-3,4-dicarboxylic acid esters and their derivatives promising candidates for the development of novel enzyme inhibitors for therapeutic purposes.[6][11]

Experimental Protocols

Protocol 1: Synthesis of Pyridine-3,4-dicarboxylic Acid from Isoquinoline

This protocol is based on the oxidation of isoquinoline.[12]

Materials:

-

Isoquinoline

-

Sulfuric acid (96%)

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Tetrabutylammonium bromide

-

Oxone (potassium peroxymonosulfate)

-

Concentrated ammonia solution

-

Water

Procedure:

-

In a reaction kettle, add 30 g of water and start stirring.

-

Add 0.06 g of Fe(NO₃)₃·9H₂O, 15 g of 96% sulfuric acid, 0.03 g of tetrabutylammonium bromide, and 2.5 g of isoquinoline to the reaction kettle.

-

Heat the mixture to 60 °C.

-

Once the temperature reaches 60 °C, add 20 g of oxone in batches.

-

After the addition of oxone is complete, maintain the reaction at 60 °C for 16 hours.

-

After the reaction is complete, cool the mixture to a temperature between -10 °C and 10 °C.

-

Slowly add concentrated ammonia dropwise while stirring to adjust the pH to 0.6-1.

-

Continue stirring for 1 hour.

-

Filter the precipitate by suction filtration and dry it to obtain pyridine-3,4-dicarboxylic acid. The reported yield is 71%.[12]

Protocol 2: General Procedure for the Synthesis of Pyridine-3,4-dicarboxylic Acid Esters

This is a general protocol for the esterification of pyridine carboxylic acids.[10]

Materials:

-

Pyridine-3,4-dicarboxylic acid

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

In a round-bottom flask, suspend pyridine-3,4-dicarboxylic acid in an excess of the desired anhydrous alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding a base (e.g., sodium bicarbonate solution) until the effervescence ceases.

-

Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude ester by column chromatography or recrystallization.

Pharmacokinetics and Metabolism

While specific pharmacokinetic data for pyridine-3,4-dicarboxylic acid esters are not extensively documented, general information on pyridine compounds can provide some insights. Pyridine and its derivatives are typically well-absorbed after oral administration and are distributed to various tissues.[13][14] Metabolism primarily occurs in the liver, involving oxidation of the side chains.[15] The metabolites and any unchanged compound are then excreted, mainly through the urine.[15]

Applications in Materials Science

Pyridine-3,4-dicarboxylic acid is also utilized in materials science for the preparation of high-performance polymer materials.[9] Its rigid structure and the presence of nitrogen can impart unique thermal and mechanical properties to polymers.[16] These materials have potential applications in electronics, optics, and as specialty coatings.[9][16]

Conclusion

Pyridine-3,4-dicarboxylic acid esters are versatile compounds with significant potential in both medicinal chemistry and materials science. Their role as key intermediates in the synthesis of biologically active molecules, particularly as enzyme inhibitors, makes them a focal point for future drug discovery efforts. Further research into the synthesis of novel ester derivatives and a deeper investigation into their pharmacological profiles are warranted to fully exploit their therapeutic potential. In materials science, the incorporation of these pyridine-based building blocks into polymers holds promise for the development of advanced materials with tailored properties.

References

- 1. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Pyridine-3,4-dicarboxylic acid | 490-11-9 | Benchchem [benchchem.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine-3,4-dicarboxylic Acid Supplier China | High Purity | Properties, Uses & Safety Data [pipzine-chem.com]

- 10. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3,4-Pyridinedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 15. Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. edepot.wur.nl [edepot.wur.nl]

Methodological & Application

Application Notes and Protocols: Diethyl Pyyridine-3,4-dicarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-3,4-dicarboxylate is a versatile heterocyclic compound widely utilized in organic synthesis as a key building block for a diverse array of functional molecules. Its pyridine core, substituted with two reactive ethyl ester moieties, offers multiple sites for chemical modification. This allows for its incorporation into complex molecular architectures, making it a valuable precursor in the development of pharmaceuticals, advanced materials, and fluorescent probes. The strategic placement of the ester groups at the 3- and 4-positions of the pyridine ring influences its electronic properties and reactivity, enabling transformations such as hydrolysis, reduction, amidation, and participation in cyclization reactions.

Key Applications and Synthetic Transformations

This compound serves as a pivotal intermediate in several key synthetic transformations, including:

-

Synthesis of Pyridine-3,4-dicarboxylic Acid: The diester can be readily hydrolyzed to its corresponding dicarboxylic acid, a crucial ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.[1]

-

Formation of Pyridine-3,4-dimethanol: Reduction of the ester functionalities provides access to the corresponding diol, a useful synthon for the preparation of various derivatives, including ligands and specialty polymers.[1]

-

Precursor for Bio-based Polyesters: This compound is explored as a sustainable, lignin-derivable alternative to petroleum-based monomers for the enzymatic synthesis of novel, fully bio-based polyesters.[1]

-

Building Block for Fluorescent Probes: The pyridine dicarboxylate scaffold can be integrated into larger molecular systems to create fluorescent probes for biological imaging and sensing applications.

-

Intermediate in Pharmaceutical Synthesis: The pyridine nucleus is a common scaffold in many biologically active compounds, and derivatives of this compound are investigated for various therapeutic applications.

Experimental Protocols

Synthesis of this compound via Hantzsch-type Reaction and Aromatization

This protocol describes a general two-step process for the synthesis of this compound, involving a Hantzsch-type condensation to form a dihydropyridine intermediate, followed by aromatization.[2][3][4]

Step 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,4-dicarboxylate (Hantzsch Ester intermediate)

-

Materials:

-

Ethyl acetoacetate

-

Glyoxylic acid ethyl ester

-

Ammonia solution (25%)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, a mixture of ethyl acetoacetate (2 equivalents), glyoxylic acid ethyl ester (1 equivalent), and ethanol is prepared.

-

Aqueous ammonia solution (1 equivalent) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the dihydropyridine intermediate.

-

Step 2: Aromatization to this compound

-

Materials:

-

Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,4-dicarboxylate

-

Manganese dioxide (or other suitable oxidizing agent like nitric acid or chromium trioxide)[2]

-

Dichloromethane or Toluene

-

-

Procedure:

-

The dihydropyridine intermediate (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or toluene.

-

An excess of manganese dioxide (3-5 equivalents) is added to the solution.

-

The mixture is stirred vigorously at room temperature or heated to reflux for 12-24 hours, while monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

-

Caption: Synthesis of this compound.

Hydrolysis to Pyridine-3,4-dicarboxylic Acid

This protocol outlines the base-catalyzed hydrolysis (saponification) of this compound.

-

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

This compound (1 equivalent) is dissolved in a mixture of ethanol and water.

-

A solution of NaOH or KOH (2.2 equivalents) in water is added to the reaction mixture.

-

The mixture is heated to reflux for 2-4 hours, until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated HCl.

-

The precipitated pyridine-3,4-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

Caption: Hydrolysis of this compound.

Reduction to Pyridine-3,4-dimethanol

This protocol describes the reduction of the ester groups to alcohols using lithium aluminum hydride (LiAlH₄).

-

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

-

Procedure:

-

A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

The resulting slurry is stirred until a white precipitate forms.

-

The solid is removed by filtration and washed thoroughly with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pyridine-3,4-dimethanol.

-

Caption: Reduction of this compound.

Quantitative Data Summary

| Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) | Reference(s) |

| Hantzsch-type Synthesis & Aromatization | Ethyl acetoacetate, Glyoxylic acid ethyl ester, Ammonia | MnO₂, HNO₃, or CrO₃ | This compound | 60-80 (overall) | [2][3][4] |

| Hydrolysis | This compound | NaOH or KOH | Pyridine-3,4-dicarboxylic acid | >90 | [1] |

| Reduction | This compound | LiAlH₄ | Pyridine-3,4-dimethanol | 70-90 | [1] |

| Amidation (via the dicarboxylic acid) | Pyridine-3,4-dicarboxylic acid | Thionyl chloride, Amine | Pyridine-3,4-dicarboxamide | Variable | - |

| Coordination Polymer Synthesis (from acid) | Pyridine-3,4-dicarboxylic acid | Metal salts (e.g., Zn(II), Co(II)) | Metal-Organic Frameworks | Variable | [5][6] |

Applications in Detail

Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs)

While this compound can be used directly in some solvothermal syntheses, it is more commonly hydrolyzed to pyridine-3,4-dicarboxylic acid, which then serves as a versatile organic linker. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate to various metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers.[5][6] The resulting MOFs can exhibit properties such as porosity, catalytic activity, and interesting magnetic or luminescent behaviors.[5]

Caption: Workflow for MOF Synthesis.

Building Block for Fluorescent Probes

The rigid and tunable electronic structure of the pyridine dicarboxylate core makes it an excellent scaffold for the design of fluorescent probes. By incorporating this unit into larger conjugated systems and introducing specific recognition sites, chemosensors for various analytes, such as metal cations, can be developed. The synthesis often involves the functionalization of the pyridine ring or modification of the carboxylate groups to tune the photophysical properties of the resulting molecule.

A general approach involves the synthesis of a pyridine derivative with appropriate functional groups that can be further elaborated to introduce a fluorophore and a recognition moiety. For instance, a novel water-soluble substituted pyridine dicarboxylate has been synthesized and shown to have potential in fluorescence cell imaging due to its strong fluorescence and low cytotoxicity.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The reactivity of both its pyridine core and ester functionalities allows for a wide range of chemical transformations, providing access to a plethora of functionalized molecules. The detailed protocols and application notes provided herein demonstrate its utility in the synthesis of key intermediates for materials science, medicinal chemistry, and the development of fluorescent probes, underscoring its importance for researchers and professionals in these fields.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thebges.edu.in [thebges.edu.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Diethyl Pyridine-3,4-dicarboxylate as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-3,4-dicarboxylate is a highly versatile heterocyclic compound that serves as a valuable building block in a wide array of chemical syntheses. Its pyridine core, substituted with two reactive ethyl ester functionalities, offers multiple sites for chemical modification, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polymers, coordination complexes, and biologically active molecules.

Chemical Reactivity and Applications

The reactivity of this compound can be broadly categorized into reactions involving the ester groups and transformations of the pyridine ring. The ester groups are amenable to hydrolysis, amidation, and reduction, providing access to dicarboxylic acids, amides, and diols, respectively. These derivatives serve as key intermediates in the synthesis of novel materials and pharmacologically active compounds.

Key Applications:

-

Polymer Synthesis: As a monomer, it is utilized in the enzymatic synthesis of bio-based and biodegradable polyesters, offering a sustainable alternative to petroleum-derived plastics.[1]

-

Coordination Chemistry: The hydrolyzed product, pyridine-3,4-dicarboxylic acid, is an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).

-

Medicinal Chemistry: The pyridine dicarboxylate scaffold is a key pharmacophore in the development of various therapeutic agents. Derivatives have shown potential as anticancer agents, inhibitors of collagen synthesis, and antimicrobial compounds.[1]

-

Fluorescent Probes: The pyridine dicarboxylate core can be incorporated into larger molecular systems to create fluorescent probes for biological imaging and sensing applications.[1]

Experimental Protocols

Protocol 1: Hydrolysis to Pyridine-3,4-dicarboxylic Acid

This protocol details the saponification of this compound to its corresponding dicarboxylic acid, a crucial precursor for coordination polymers and various amide derivatives.

Reaction Scheme:

Caption: Hydrolysis of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

pH paper

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add an aqueous solution of sodium hydroxide (2-3 molar equivalents).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in deionized water and cool in an ice bath.

-

Carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3, inducing the precipitation of the product.

-

Collect the white precipitate of pyridine-3,4-dicarboxylic acid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any residual salts.

-

Dry the product under vacuum to a constant weight.

Quantitative Data:

| Parameter | Value |

| Reactant | This compound |

| Reagents | NaOH, HCl |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Product | Pyridine-3,4-dicarboxylic acid |

| Typical Yield | > 90% |

Protocol 2: Reduction to Pyridine-3,4-dimethanol

This protocol describes the reduction of the ester functionalities of this compound to the corresponding diol, a useful intermediate for polyester synthesis and as a ligand in coordination chemistry.

Reaction Scheme:

Caption: Reduction of this compound.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

-

Three-necked round-bottom flask with a dropping funnel and condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a dry three-necked round-bottom flask under an inert atmosphere.

-

Suspend lithium aluminum hydride (2-3 molar equivalents) in anhydrous THF.

-

Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the flask in an ice bath.

-

Quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with THF and ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3,4-dimethanol.

Quantitative Data:

| Parameter | Value |

| Reactant | This compound |

| Reagent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to Reflux |

| Reaction Time | 2-4 hours |

| Product | Pyridine-3,4-dimethanol |

| Typical Yield | 80-90% |

Protocol 3: Amidation to Pyridine-3,4-dicarboxamides

This protocol provides a general method for the synthesis of pyridine-3,4-dicarboxamides from pyridine-3,4-dicarboxylic acid (obtained from Protocol 1) and a primary or secondary amine using a peptide coupling agent.

Reaction Scheme:

References

Synthesis of Coordination Polymers Using Pyridine Dicarboxylates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers (CPs), also known as metal-organic frameworks (MOFs), utilizing pyridine dicarboxylate ligands. These materials are of significant interest due to their diverse structures and potential applications in catalysis, gas storage, sensing, and drug delivery.[1][2] Pyridine-based ligands are particularly noteworthy in drug design due to their prevalence in FDA-approved pharmaceuticals and their ability to influence pharmacological activity.[3]

Introduction to Pyridine Dicarboxylate Ligands in Coordination Polymer Synthesis

Pyridine dicarboxylic acids are versatile organic linkers in the construction of coordination polymers. The presence of both a nitrogen atom within the pyridine ring and two carboxylate groups offers multiple coordination sites, enabling the formation of a wide array of structural motifs, from one-dimensional chains to complex three-dimensional frameworks.[1] The specific isomer of the pyridine dicarboxylic acid, along with the choice of metal ion and reaction conditions, plays a crucial role in determining the final topology and properties of the resulting MOF.[1][4]

General Synthesis Strategies

The primary methods for synthesizing coordination polymers with pyridine dicarboxylate ligands are hydrothermal and solvothermal techniques. These methods involve heating a mixture of the metal salt, the pyridine dicarboxylic acid ligand, and a solvent in a sealed container, typically a Teflon-lined stainless steel autoclave. The elevated temperature and pressure facilitate the dissolution of the reactants and the crystallization of the coordination polymer product upon slow cooling.[4][5] The choice of solvent, temperature, reaction time, and the presence of co-ligands or templates can significantly influence the dimensionality and structure of the resulting framework.[1][6]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Cobalt(II) Coordination Polymer with 5-(3',5'-dicarboxylphenyl)nicotinic acid (H3dpna) and 2,2'-bipyridine (2,2'-bipy)

This protocol is adapted from the synthesis of a 2D coordination polymer, [Co1.5(μ6-dpna)(2,2′-bipy)]n.[5]

Materials:

-

5-(3',5'-dicarboxylphenyl)nicotinic acid (H3dpna) (57.4 mg, 0.2 mmol)

-

Cobalt(II) chloride hexahydrate (CoCl2·6H2O) (71.4 mg, 0.3 mmol)

-

2,2'-bipyridine (2,2'-bipy) (46.8 mg, 0.3 mmol)

-

Sodium hydroxide (NaOH) (24.0 mg, 0.6 mmol)

-

Deionized water (10 mL)

-

20 mL Teflon-lined stainless steel autoclave

Procedure:

-